molecular formula C21H13N3O6 B3643712 4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid

4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid

Cat. No.: B3643712
M. Wt: 403.3 g/mol
InChI Key: XADWOUUOENUOJD-UHFFFAOYSA-N
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Description

4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitrophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a nitrile or a carboxylic acid derivative. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield 4-[4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid, while nucleophilic substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the 1,2,4-oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O6/c25-21(26)15-5-11-18(12-6-15)29-17-9-3-13(4-10-17)19-22-20(30-23-19)14-1-7-16(8-2-14)24(27)28/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADWOUUOENUOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid
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4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid
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4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid
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4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid
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4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid

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